2-amino-N-hydroxypropanamide
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Overview
Description
Leurosine is a vinca alkaloid derived from the periwinkle plant, Catharanthus roseus. Vinca alkaloids are a group of anti-mitotic and anti-microtubule agents that have been widely studied for their medicinal properties, particularly in cancer treatment . Leurosine, along with other vinca alkaloids like vinblastine and vincristine, has shown significant potential in inhibiting the growth of cancer cells .
Preparation Methods
Leurosine can be extracted from the leaves of Catharanthus roseus. The extraction process involves drying the plant material, followed by solvent extraction and purification . Industrial production of leurosine often involves biotechnological advancements, such as plant tissue culture techniques, to enhance the yield of the compound . Additionally, synthetic routes have been developed to produce leurosine from other vinca alkaloids through chemical modifications .
Chemical Reactions Analysis
Leurosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like ceruloplasmin and laccases . One of the major products formed from the oxidation of leurosine is 5-hydroxyleurosine . These reactions are crucial for understanding the compound’s behavior and potential modifications for therapeutic applications.
Scientific Research Applications
Leurosine has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, leurosine is used as a precursor for the synthesis of other vinca alkaloids, such as vinorelbine . In biology and medicine, leurosine and its derivatives have shown significant anti-cancer properties by inhibiting the polymerization of microtubules, thereby preventing cancer cell division . Additionally, leurosine has been investigated for its potential use in treating other diseases, such as diabetes and heart disease .
Mechanism of Action
Leurosine exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules . By inhibiting the polymerization of tubulin, leurosine disrupts the formation of the mitotic spindle, which is necessary for cell division . This mechanism of action makes leurosine an effective anti-cancer agent, as it prevents the proliferation of cancer cells.
Comparison with Similar Compounds
Leurosine is part of the vinca alkaloid family, which includes other compounds such as vinblastine, vincristine, vindesine, and vinorelbine . While all these compounds share a similar mechanism of action, leurosine is unique in its chemical structure and specific applications. For example, vinblastine and vincristine are primarily used in chemotherapy for various cancers, while vinorelbine is used specifically for non-small-cell lung cancer . Leurosine’s unique chemical properties make it a valuable compound for further research and development in the field of medicinal chemistry.
Conclusion
Leurosine is a promising vinca alkaloid with significant potential in scientific research and medicinal applications. Its unique chemical structure and mechanism of action make it an important compound for the development of new therapeutic agents. Continued research on leurosine and its derivatives will likely lead to new advancements in the treatment of cancer and other diseases.
Properties
IUPAC Name |
2-amino-N-hydroxypropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-2(4)3(6)5-7/h2,7H,4H2,1H3,(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAQJFBTHFOHLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15465-70-0 |
Source
|
Record name | NSC3839 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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